molecular formula C14H14N2O4 B7976930 2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid

2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid

Cat. No.: B7976930
M. Wt: 274.27 g/mol
InChI Key: VIEXNZMGXWVXHI-UHFFFAOYSA-N
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Description

2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid is an organic compound with the molecular formula C14H14N2O4 It is characterized by the presence of a naphthalene ring, a urea moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid typically involves the following steps:

    Formation of Naphthalen-1-ylmethylamine: This can be achieved by the reduction of naphthalen-1-ylmethylamine hydrochloride using a suitable reducing agent such as lithium aluminum hydride.

    Urea Formation: The naphthalen-1-ylmethylamine is then reacted with phosgene or a phosgene substitute to form the corresponding isocyanate.

    Coupling with Glycine: The isocyanate is subsequently reacted with glycine to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The naphthalene ring in this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetic acid group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols and acid catalysts like sulfuric acid for esterification.

Major Products:

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Amines derived from the reduction of the urea moiety.

    Substitution: Esters formed from the acetic acid group.

Scientific Research Applications

2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to bioactive molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, potentially affecting gene expression. The urea moiety can form hydrogen bonds with proteins, influencing their structure and function. The acetic acid group can participate in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

    Naphthalene-1-acetic acid: Shares the naphthalene ring and acetic acid group but lacks the urea moiety.

    Naphthalen-1-ylmethylamine: Contains the naphthalene ring and amine group but lacks the acetic acid and urea moieties.

    Urea derivatives: Compounds with similar urea moieties but different substituents on the nitrogen atoms.

Uniqueness: 2-(3-(Naphthalen-1-ylmethyl)ureidooxy)acetic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthalene ring, urea moiety, and acetic acid group allows it to participate in a wide range of reactions and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylcarbamoylamino)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-13(18)9-20-16-14(19)15-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEXNZMGXWVXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure described in the synthesis method of Compound VI-9, tert-butyl 2-(3-(naphthalen-1-ylmethyl)ureidooxy)acetate (Compound V-7) (50 mg, 0.15 mmol) was reacted with 4N HCl/dioxane (2 ml) to obtain the title compound (41 mg, 100%).
Name
tert-butyl 2-(3-(naphthalen-1-ylmethyl)ureidooxy)acetate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
100%

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